molecular formula C14H20ClN3O4 B12982103 tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate

tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate

Cat. No.: B12982103
M. Wt: 329.78 g/mol
InChI Key: KNMVNYZMPHSFRJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • To synthesize tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate, follow this procedure:
      • Combine Boc anhydride (0.8 mmol) and ethanol (3.5 mL) in a dry reaction flask.
      • Cool the reaction mixture in an ice bath.
      • Slowly add 70% aqueous ammonia solution (0.6 mL) to the reaction system.
      • Stir the mixture for 1 hour at approximately 0°C, then continue stirring at room temperature for 18 hours.
      • After completion (monitored by TLC), evaporate the organic solvent under heating at 50°C.
      • Dissolve the residue in hexane (10 mL) and heat the mixture at 60°C for 1 hour.
      • Cool and recrystallize the product from hexane to obtain this compound .
    • Industrial production methods may vary, but this synthesis route provides a starting point.
  • Chemical Reactions Analysis

    • tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids, bases, and nucleophiles. The major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • This compound finds applications in:

        Chemistry: As a building block for organic synthesis.

        Biology: For functionalizing pyrroles at the C-3 position.

        Medicine: In drug development and peptide synthesis.

        Industry: As a protected amino acid in peptide chemistry.

  • Mechanism of Action

    • The exact mechanism by which tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, this compound’s unique structure sets it apart. Similar compounds may include other carbamates or Boc-protected derivatives.

    Properties

    Molecular Formula

    C14H20ClN3O4

    Molecular Weight

    329.78 g/mol

    IUPAC Name

    tert-butyl N-(6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

    InChI

    InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-8-7-9(15)16-17-10/h7-8H,1-6H3

    InChI Key

    KNMVNYZMPHSFRJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N(C1=NN=C(C=C1)Cl)C(=O)OC(C)(C)C

    Origin of Product

    United States

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